

(4-Chloro-2-fluorophenyl)acetonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

[Get Quote](#)

An In-depth Technical Guide on (4-Chloro-2-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Chloro-2-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities.

Compound Identification

Identifier	Value
IUPAC Name	(4-chloro-2-fluorophenyl)acetonitrile [1]
Synonyms	4-Chloro-2-fluorobenzylcyanide, 2-(4-Chloro-2-fluorophenyl)acetonitrile [2]
CAS Number	75279-53-7 [2] [3] [4]
Molecular Formula	C8H5ClFN [2] [4]
Molecular Weight	169.58 g/mol [2]
InChI Key	RTQOANCZEAIDEZ-UHFFFAOYSA-N [1]
SMILES	c1c(c(cc(Cl)c1)F)CC#N [4]

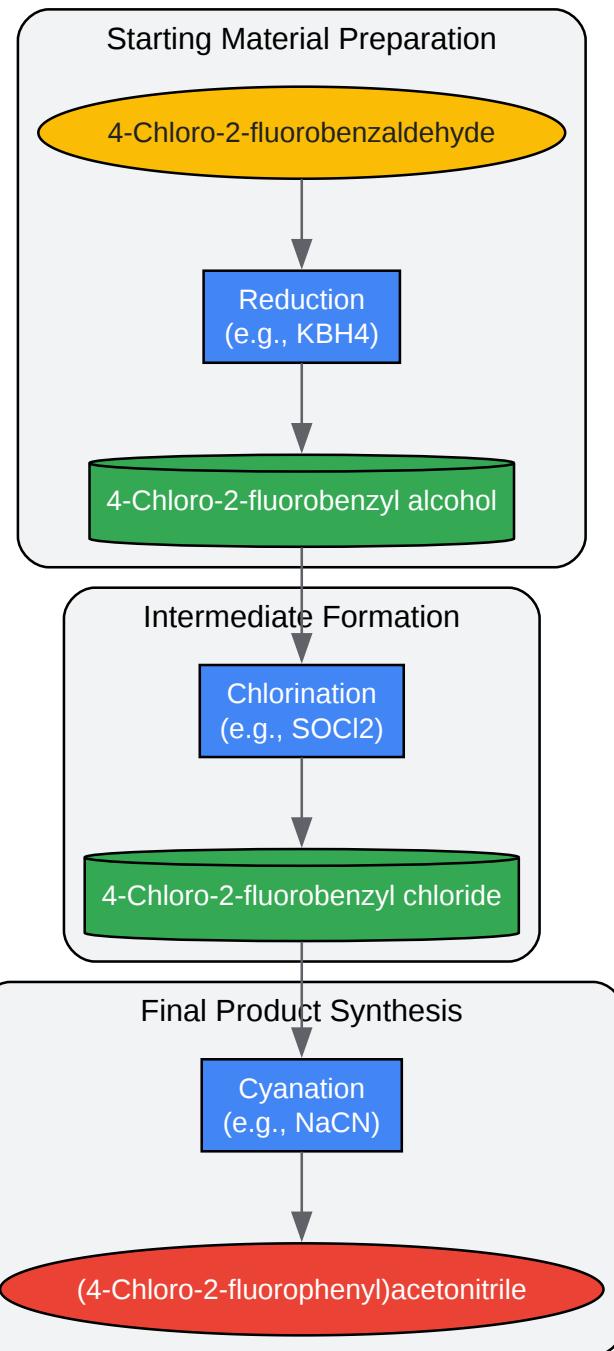
Physical and Chemical Properties

A summary of the key physical and chemical properties of (4-Chloro-2-fluorophenyl)acetonitrile is provided below.

Property	Value	Source
Melting Point	37-41°C	[1] [2]
Boiling Point	133-137°C at 15 mmHg	[1] [2]
Density	1.286±0.06 g/cm ³ (Predicted)	[2]
LogP	2.34 at 25°C and pH 7	[2]
Water Solubility	Low water solubility is suggested. [3]	[3]
Appearance	Not explicitly stated for this isomer, but related compounds are colorless to light yellow liquids or solids. [5] [6]	

Chemical Properties and Reactivity

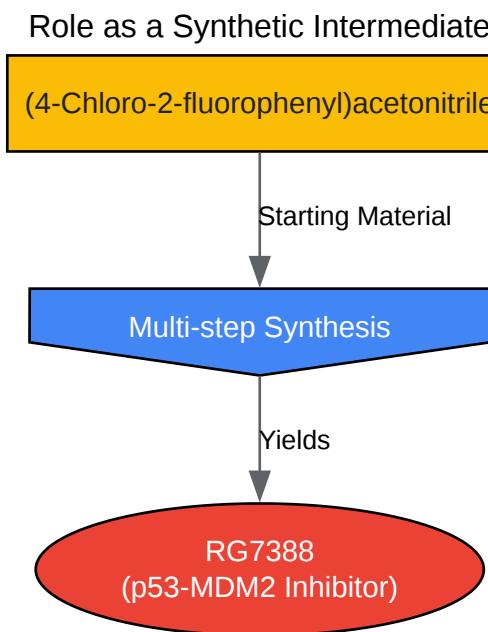
- Stability: The compound is stable under normal storage conditions.[\[3\]](#)
- Reactivity: It is incompatible with strong oxidizing agents.[\[3\]](#)
- Hazardous Decomposition: Under normal use conditions, hazardous decomposition products are not expected.[\[3\]](#) However, thermal decomposition may release toxic fumes.[\[6\]](#)
- Hazardous Polymerization: Hazardous polymerization does not occur.[\[3\]](#)


Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the 4-Chloro-2-fluoro isomer was not found in the search results, a general method for the synthesis of a related compound, 4-fluorophenylacetonitrile, can be adapted. This process typically involves the cyanation of a corresponding benzyl halide.

Illustrative Synthesis Workflow (Adapted from a similar synthesis):

- Reduction: Start with the corresponding benzaldehyde (4-chloro-2-fluorobenzaldehyde). Reduce the aldehyde to an alcohol using a reducing agent like potassium borohydride in a suitable solvent system.
- Chlorination: The resulting alcohol is then chlorinated, for example, using thionyl chloride, to form the benzyl chloride derivative.
- Cyanation: The final step is the reaction of the benzyl chloride with a cyanide salt, such as sodium cyanide, often in the presence of a phase transfer catalyst, to yield the desired (4-Chloro-2-fluorophenyl)acetonitrile.^[7]

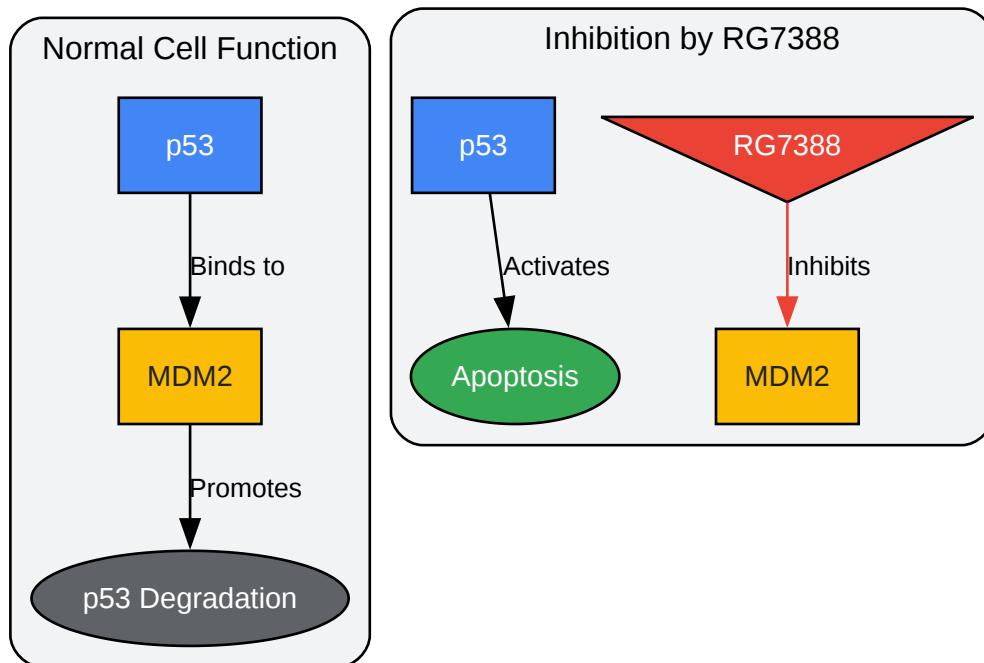

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for phenylacetonitriles.

Biological Significance and Applications

(4-Chloro-2-fluorophenyl)acetonitrile is a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it is used in the preparation of RG7388, a potent and selective inhibitor of the p53-MDM2 interaction.^[2] The p53-MDM2 pathway is a critical target in cancer therapy.



[Click to download full resolution via product page](#)

Caption: Role as an intermediate in RG7388 synthesis.

The inhibition of the MDM2 protein can lead to the reactivation of the p53 tumor suppressor protein, which in turn can induce apoptosis in cancer cells. This makes intermediates like (4-Chloro-2-fluorophenyl)acetonitrile valuable to researchers in oncology and drug development.

Simplified p53-MDM2 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The p53-MDM2 signaling pathway and RG7388 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Cloro-2-fluorophenyl)acetonitrile | 75279-53-7 [sigmaaldrich.com]
- 2. 4-Chloro-2-fluorophenylacetonitrile One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]

- 4. 4-CHLORO-2-FLUOROBENZENEACETONITRILE [drugfuture.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [(4-Chloro-2-fluorophenyl)acetonitrile physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104336#4-chloro-2-fluorophenyl-acetonitrile-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com